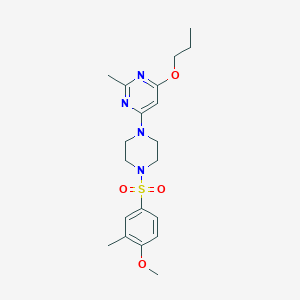
4-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a useful research compound. Its molecular formula is C20H28N4O4S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features a piperazine ring, which is a common motif in many pharmacologically active compounds. The sulfonyl group attached to the piperazine enhances solubility and stability, while the methoxy and methyl substitutions on the phenyl ring may influence receptor interactions.
Molecular Formula
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 396.5 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Properties
The biological activity of this compound can be attributed to several key features:
- Neurotransmitter Modulation : The piperazine moiety is known for its role in modulating neurotransmitter systems, which is crucial for developing treatments for neurological disorders such as depression or anxiety.
- Antimicrobial Activity : Similar compounds have shown antibacterial properties, particularly against strains like Salmonella typhi and Bacillus subtilis. The sulfonyl group is often associated with enhanced antibacterial activity due to its ability to interact with bacterial enzymes .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .
The proposed mechanism involves binding to specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. The presence of the sulfonyl group may enhance binding affinity, leading to increased efficacy against biological targets .
Antibacterial Activity
In a study evaluating various derivatives of piperazine, compounds similar to this compound were tested for antibacterial activity. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values suggesting effective inhibition at low concentrations .
Enzyme Inhibition Studies
Research on enzyme inhibition has shown that derivatives with similar structures exhibit significant AChE inhibitory activity. For instance, certain synthesized piperazine derivatives demonstrated IC50 values ranging from 0.63 to 2.14 µM against AChE, indicating strong potential for therapeutic applications in treating cognitive disorders .
Comparative Analysis of Similar Compounds
To understand the unique properties of this compound better, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 4-(Tert-butyl)phenylsulfonylpiperazine | Lacks ethanol moiety | Neurotransmitter modulation |
| 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol | Similar structure without tert-butyl group | Antibacterial properties |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Contains oxadiazole ring | Anticancer activity |
This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.
Eigenschaften
IUPAC Name |
4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-5-12-28-20-14-19(21-16(3)22-20)23-8-10-24(11-9-23)29(25,26)17-6-7-18(27-4)15(2)13-17/h6-7,13-14H,5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTDATPJKFDVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













